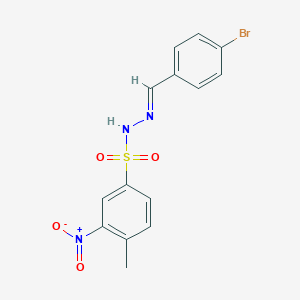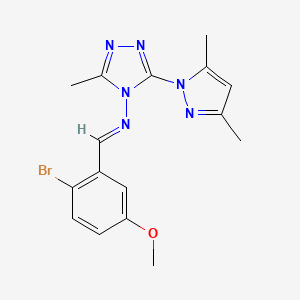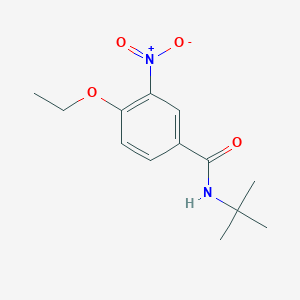
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide is a compound that belongs to the class of sulfonohydrazides. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide is not fully understood. However, it is believed to act by binding to metal ions or forming metal complexes, which can then interact with biomolecules such as DNA and proteins. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, it has been reported to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also relatively inexpensive compared to other compounds with similar properties. However, it has some limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide. One direction is to investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to explore its potential as a ligand for the synthesis of metal complexes with potential anticancer activity. Furthermore, its potential as a fluorescent probe for the detection of other metal ions could also be investigated. Finally, its mechanism of action could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a compound with unique properties and potential applications in various scientific research fields. Its easy synthesis, stability, and low cost make it an attractive compound for lab experiments. Its potential as a photosensitizer, ligand, and fluorescent probe, as well as its mechanism of action, should be further investigated to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide involves the reaction of 4-bromobenzaldehyde and 4-methyl-3-nitrobenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield and high purity after purification by recrystallization.
Applications De Recherche Scientifique
N'-(4-bromobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a ligand for the synthesis of metal complexes with potential anticancer activity. Furthermore, it has been investigated for its potential use as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O4S/c1-10-2-7-13(8-14(10)18(19)20)23(21,22)17-16-9-11-3-5-12(15)6-4-11/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPEZHZRRXXKZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)
![2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)

![2-{[3-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5698062.png)



![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)
![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)

